molecular formula C13H11NO7S B13349375 4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate

4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate

Cat. No.: B13349375
M. Wt: 325.30 g/mol
InChI Key: GJSSBBOQNVHYNV-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate is an organic compound with the molecular formula C13H11NO6S. . This compound is characterized by the presence of a nitrophenyl group and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 2-((furan-2-ylmethyl)sulfonyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in the development of pharmaceutical compounds, particularly as an impurity in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl 2-(furfurylsulfinyl)acetate
  • 4-Nitrophenyl 2-(furfurylsulfanyl)acetate
  • 4-Nitrophenyl 2-(furfurylsulfonyl)acetate

Uniqueness

4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various chemical reactions and biological pathways, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H11NO7S

Molecular Weight

325.30 g/mol

IUPAC Name

(4-nitrophenyl) 2-(furan-2-ylmethylsulfonyl)acetate

InChI

InChI=1S/C13H11NO7S/c15-13(9-22(18,19)8-12-2-1-7-20-12)21-11-5-3-10(4-6-11)14(16)17/h1-7H,8-9H2

InChI Key

GJSSBBOQNVHYNV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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